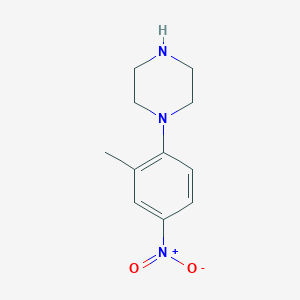

1-(2-Methyl-4-nitrophenyl)piperazine

Vue d'ensemble

Description

“1-(2-Methyl-4-nitrophenyl)piperazine” is a chemical compound with the CAS Number: 681004-49-9 . It has a molecular weight of 235.29 and its IUPAC name is 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine .

Molecular Structure Analysis

The InChI code for “1-(2-Methyl-4-nitrophenyl)piperazine” is 1S/C12H17N3O2/c1-10-9-11(15(16)17)3-4-12(10)14-7-5-13(2)6-8-14/h3-4,9H,5-8H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Methyl-4-nitrophenyl)piperazine” include a molecular weight of 235.29 . The compound’s InChI key is DUUNJNHSMBYVAY-UHFFFAOYSA-N .Applications De Recherche Scientifique

Crystal Structure and Conformation

- 2,6-Bis[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol : This compound, which shares structural similarities with 1-(2-Methyl-4-nitrophenyl)piperazine, demonstrates how piperazine rings can adopt specific conformations in crystal structures, providing insights into molecular interactions and stability. The nitro group's orientation in relation to the phenyl ring is also of interest in crystallography studies (Velmurugan, Govindasamy, Subramanian, Rajendran, & Kandaswamy, 1994).

Chemical Synthesis and Reactivity

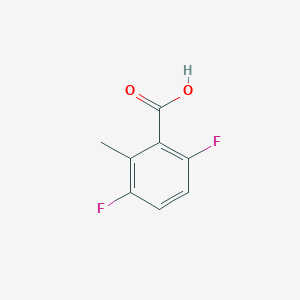

Synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate : This research describes the synthesis of a compound structurally related to 1-(2-Methyl-4-nitrophenyl)piperazine, highlighting the methods and conditions used in synthesizing biologically active benzimidazole compounds, which are important in medicinal chemistry (Liu Ya-hu, 2010).

Reactivity of Nitrophenyl Substituted Cyclic Amines with Dehydrogenations : This study examines the reactivity of compounds similar to 1-(2-Methyl-4-nitrophenyl)piperazine, providing insights into the chemical behaviors and potential applications in synthesizing various organic compounds (Moehrle & Mehrens, 1998).

Antibacterial and Antiviral Activities

Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker : Research on piperazine derivatives, including structures related to 1-(2-Methyl-4-nitrophenyl)piperazine, shows significant antibacterial and biofilm inhibition activities. This suggests potential applications in developing new antibiotics and treatments for bacterial infections (Mekky & Sanad, 2020).

New Urea and Thiourea Derivatives of Piperazine Doped with Febuxostat : This study involves the synthesis of piperazine-based compounds that exhibit promising antiviral and antimicrobial activities, highlighting the potential of such compounds in pharmaceutical research (Reddy, Rasheed, Subba Rao, Adam, Rami Reddy, & Raju, 2013).

Mécanisme D'action

Target of Action

It’s worth noting that certain piperazine derivatives have been found to possess significant biological activities. For instance, some derivatives have demonstrated effective biofilm inhibition and inhibitory activities against various bacterial strains.

Mode of Action

Biochemical Pathways

Research on similar compounds suggests that they may influence a variety of biochemical pathways, potentially leading to downstream effects .

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other compounds or substances.

Propriétés

IUPAC Name |

1-(2-methyl-4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-9-8-10(14(15)16)2-3-11(9)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKXEUNBXUPEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methyl-4-nitrophenyl)piperazine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)

![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![N-[3-(4-tert-Butyl-benzoyl)-5-methyl-thiophen-2-yl]-2-chloro-acetamide](/img/structure/B3138526.png)

![N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3138558.png)

![1-[2-(Pyridin-2-yl)ethyl]guanidine](/img/structure/B3138576.png)

![(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3138596.png)

![3-(4-Amino-3-iodo-pyrazolo[3,4-d]pyrimidin-1-yl)-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B3138602.png)

![N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride](/img/structure/B3138607.png)